

Technical Support Center: Bioavailability Optimization for Indazole-Epoxy Derivatives

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Compound of Interest

Compound Name: 1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole

CAS No.: 2411219-25-3

Cat. No.: B2625695

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Ticket ID: OPI-BA-404 Subject: Enhancing the bioavailability of **1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole** Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Diagnostic Matrix

User Problem: You are observing poor systemic exposure (

) or high inter-subject variability when administering **1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole** (hereafter referred to as OPI-1) in preclinical models.

Root Cause Analysis: OPI-1 presents a "double-jeopardy" physicochemical profile. It combines a lipophilic, crystalline core (Indazole-Phenyl) with a chemically reactive tail (Oxirane/Epoxy).

Parameter	Diagnostic Observation	The "Why" (Mechanistic Barrier)
Solubility	Precipitates in aqueous buffer (pH 1.2 – 7.4).	"Brick Dust" Nature: The planar indazole-phenyl system encourages strong π-π stacking, creating a high lattice energy crystal that resists dissolution [1].
Chemical Stability	Purity drops >20% after 1h in SGF (Simulated Gastric Fluid).	Acid Lability: The oxirane (epoxide) ring is highly susceptible to acid-catalyzed hydrolysis, opening to form an inactive diol [2].
Metabolism	High clearance () in microsomes.	First-Pass Effect: Indazoles are prone to N-oxidation and glucuronidation; the phenyl ether is a site for O-dealkylation [3].

Troubleshooting Guide: Solubility Enhancement Issue: "My compound precipitates immediately upon dilution in media."

Solution: Amorphous Solid Dispersion (ASD) Crystalline OPI-1 requires high energy to break its lattice structure. We must trap the molecule in a disordered (amorphous) high-energy state using a polymer carrier.[1][2]

Protocol: Hot Melt Extrusion (HME) for OPI-1 Note: HME is preferred over Spray Drying here to avoid using solvents that might react with the epoxide.

- Polymer Selection: Use HPMCAS-LF (Hypromellose Acetate Succinate).
 - Reasoning: It is an enteric polymer. It remains insoluble in the acidic stomach (protecting the epoxide) and dissolves in the neutral small intestine (releasing the drug where absorption occurs) [4].
- Processing:
 - Mix OPI-1 and HPMCAS-LF at a 1:3 ratio (w/w).
 - Feed into a twin-screw extruder.
 - Critical Parameter: Keep barrel temperature < 140°C. Epoxides can thermally degrade; ensure residence time is < 2 minutes.
- Validation:
 - Analyze extrudate via DSC (Differential Scanning Calorimetry).
 - Success Criteria: Disappearance of the OPI-1 melting endotherm (indicates full amorphization).

FAQ:

- Q: Can I use PVP (Polyvinylpyrrolidone)?
- A: Avoid. PVP is hygroscopic. Absorbed moisture can hydrolyze the epoxide ring during storage. HPMCAS is hydrophobic and provides better moisture protection.

Troubleshooting Guide: Chemical Stability (The Epoxide)

Issue: "I see a +18 mass unit shift (M+18) in LC-MS after oral dosing."

Diagnosis: The M+18 peak indicates the addition of water (

). Your epoxide ring has opened into a diol due to gastric acid exposure.

Solution: Anhydrous Lipid-Based Formulation (LBF) Encapsulating OPI-1 in a lipid matrix protects the reactive epoxide from the aqueous acidic environment of the stomach and promotes lymphatic transport.

Protocol: Type III-B SEDDS (Self-Emulsifying Drug Delivery System)

Component Type	Recommended Excipient	Function
Oil Phase	Capryol™ 90 (Propylene glycol monocaprylate)	Solubilizes the lipophilic indazole core.
Surfactant	Kolliphor® EL (Cremophor EL)	Reduces interfacial tension for emulsification.
Co-Solvent	Transcutol® P	Prevents drug precipitation upon dispersion.

Step-by-Step:

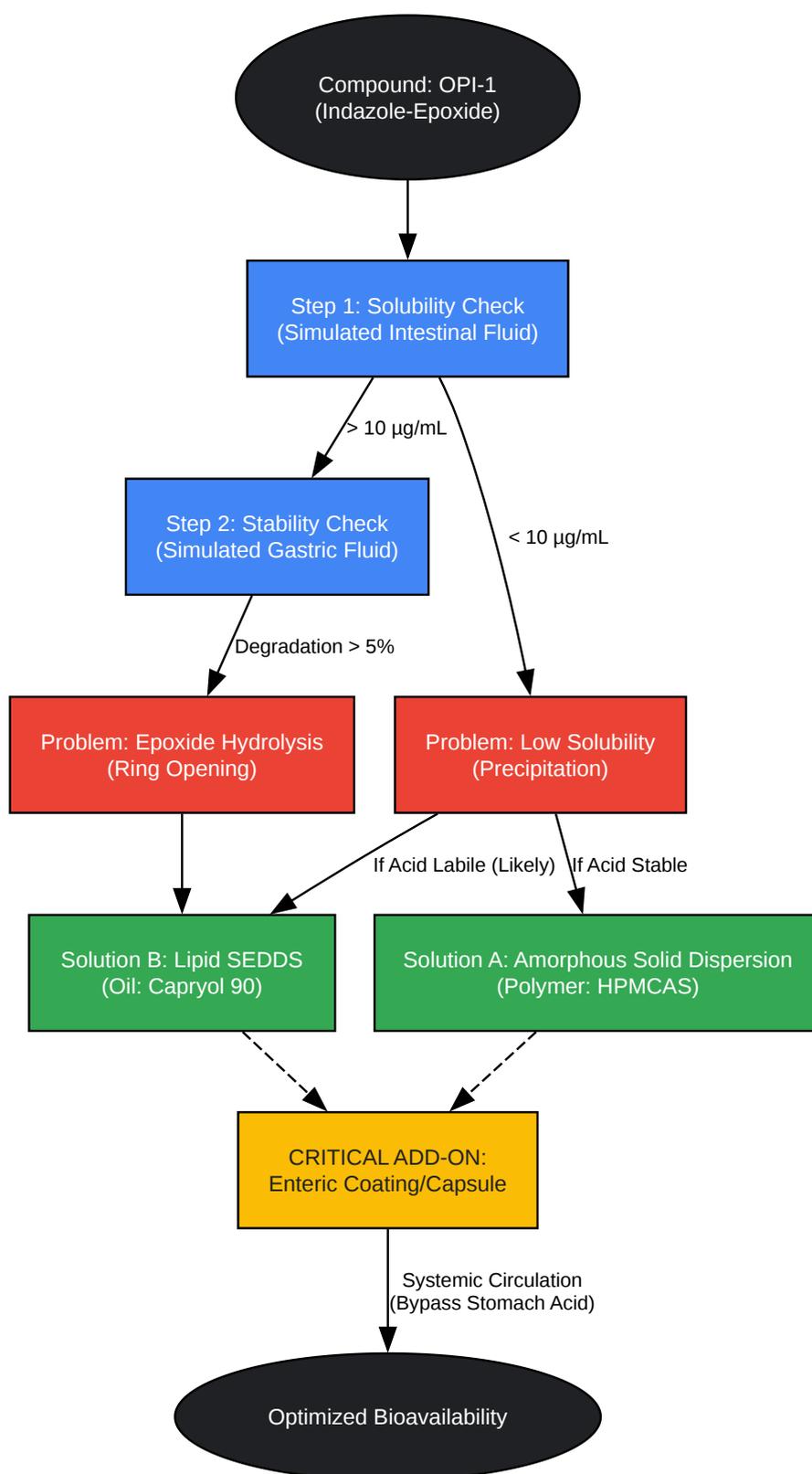
- Dissolution: Dissolve OPI-1 (50 mg) in the Oil/Surfactant/Co-solvent mix (30:50:20 ratio) at 40°C. Stir until clear.
- Encapsulation: Fill into Enteric-Coated Softgels.
 - Critical Step: Standard gelatin capsules will dissolve in the stomach, exposing the lipid emulsion to acid. You must use enteric capsules (e.g., Vcaps® Enteric) to delay release until pH > 5.5 (duodenum).

Mechanism of Action: The lipid formulation triggers chylomicron formation in the enterocyte. The highly lipophilic OPI-1 (

) associates with these chylomicrons and enters the lymphatic system, bypassing the portal vein and the liver (avoiding first-pass metabolism) [5].

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for formulating OPI-1 based on your specific failure mode.



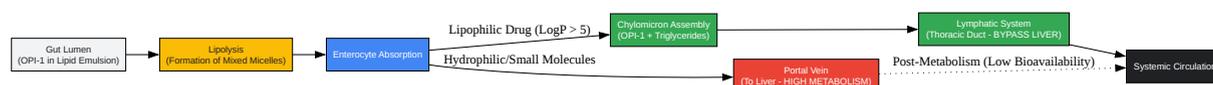
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Caption: Decision tree for OPI-1 formulation. Note that due to the epoxide, enteric protection is required regardless of the solubilization method.

Advanced Optimization: Lymphatic Transport Pathway

If the SEDDS formulation improves stability but exposure remains low due to hepatic metabolism, we must maximize Intestinal Lymphatic Transport.

Why it works for OPI-1: Indazoles are often substrates for CYP450 enzymes. By packaging the drug into long-chain triglycerides (LCT), we force the body to process it like dietary fat.



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Caption: Mechanism of lymphatic transport.[3][4] Lipid-based formulations promote chylomicron association, allowing OPI-1 to bypass hepatic first-pass metabolism.

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